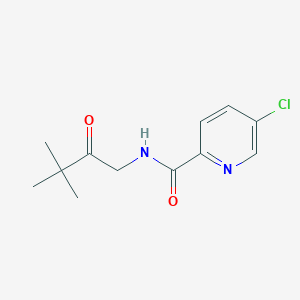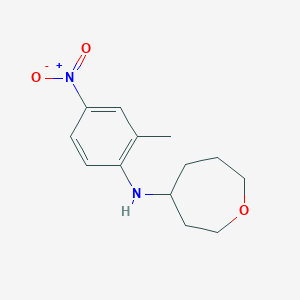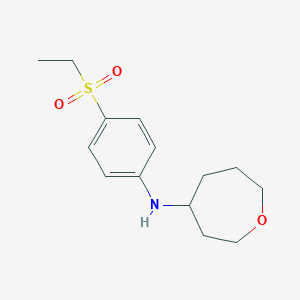![molecular formula C15H23NO2 B7595762 N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)
N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine, also known as MMOMA, is a chemical compound that belongs to the family of oxepanes. It has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases. MMOMA is a white crystalline powder that can be synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the glycolytic pathway. N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in various cellular processes.
Biochemical and Physiological Effects:
N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine has also been shown to inhibit the growth of various bacteria and fungi. Additionally, N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine in lab experiments. It is not well understood how N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine works, and there is limited information available on its toxicity and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine. One area of research could be to further investigate its potential as a therapeutic agent for various diseases. Another area of research could be to better understand its mechanism of action and how it interacts with different enzymes and proteins in the body. Additionally, more research is needed to determine its toxicity and pharmacokinetics in humans.
Synthesemethoden
The synthesis of N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine involves the reaction of 3-(methoxymethyl)benzaldehyde with 4-aminooxepane in the presence of a catalyst. The reaction produces N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine as a product, which can be purified using various techniques such as crystallization, recrystallization, and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine has also been studied for its potential as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-12-14-5-2-4-13(10-14)11-16-15-6-3-8-18-9-7-15/h2,4-5,10,15-16H,3,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPQZQYKQPPUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CNC2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)


![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)



![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)

